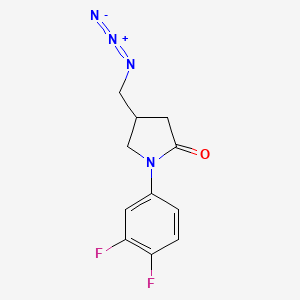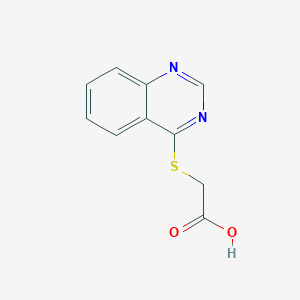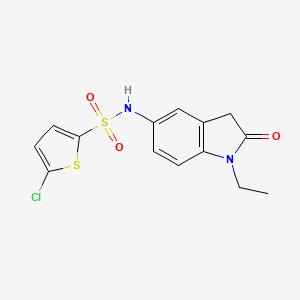
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with an azidomethyl group and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a nucleophile, such as an amine or an alcohol.
Azidomethylation: The final step involves the introduction of the azidomethyl group. This can be achieved by reacting the intermediate compound with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The azidomethyl group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(Nitromethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one.
Reduction: Formation of 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The azidomethyl group can be used for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages that can be used for bioconjugation and molecular imaging.
相似化合物的比较
Similar Compounds
4-(Azidomethyl)-1-phenylpyrrolidin-2-one: Lacks the difluorophenyl group, which may result in different electronic and steric properties.
4-(Azidomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one: Contains a single fluorine atom, which may affect its reactivity and biological activity.
4-(Azidomethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one: Contains chlorine atoms instead of fluorine, which may influence its chemical and physical properties.
Uniqueness
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is unique due to the presence of both the azidomethyl and difluorophenyl groups. The difluorophenyl group can enhance the compound’s stability and lipophilicity, while the azidomethyl group provides a versatile handle for further functionalization through click chemistry.
属性
IUPAC Name |
4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-9-2-1-8(4-10(9)13)17-6-7(3-11(17)18)5-15-16-14/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMOVJXRCDJUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2983836.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)

![4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2983841.png)
![7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983842.png)



![4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2983850.png)
![3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide](/img/structure/B2983852.png)
![(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)

